4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with an azetidine moiety linked through an ether bond to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone under acidic conditions.
Azetidine Formation: The azetidine ring is often formed via the cyclization of a β-amino alcohol with a suitable leaving group.
Coupling Reaction: The final step involves the coupling of the pyrazole and azetidine intermediates with a pyridine derivative through an ether linkage. This can be achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of partially or fully reduced pyrazole or azetidine rings.
Scientific Research Applications
4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The azetidine ring may enhance the compound’s stability and bioavailability. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine: Lacks the dimethyl substitution on the pyrazole ring.
4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}benzene: Substitutes the pyridine ring with a benzene ring.
Uniqueness
The presence of the 1,5-dimethyl substitution on the pyrazole ring in 4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine enhances its lipophilicity and potentially its ability to cross biological membranes. This makes it a unique candidate for drug development compared to its unsubstituted or differently substituted analogs.
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10-7-13(16-17(10)2)14(19)18-8-12(9-18)20-11-3-5-15-6-4-11/h3-7,12H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTUFPBMWIOKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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